6-ethoxy-2H-chromene-3-carboxylic acid

Endothelin receptor Structure–activity relationship Chromene scaffold

6-Ethoxy-2H-chromene-3-carboxylic acid (CAS 923191-81-5, molecular formula C₁₂H₁₂O₄, molecular weight 220.22 g/mol) is a synthetic small-molecule building block belonging to the 2H-chromene-3-carboxylic acid family. The compound features a benzopyran core with a carboxylic acid moiety at the 3-position and an ethoxy substituent at the 6-position.

Molecular Formula C12H12O4
Molecular Weight 220.224
CAS No. 923191-81-5
Cat. No. B2915346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxy-2H-chromene-3-carboxylic acid
CAS923191-81-5
Molecular FormulaC12H12O4
Molecular Weight220.224
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)OCC(=C2)C(=O)O
InChIInChI=1S/C12H12O4/c1-2-15-10-3-4-11-8(6-10)5-9(7-16-11)12(13)14/h3-6H,2,7H2,1H3,(H,13,14)
InChIKeyGWKGNUKTYMOOGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6-Ethoxy-2H-chromene-3-carboxylic Acid (CAS 923191-81-5): Core Scaffold Identity & Procurement Baseline


6-Ethoxy-2H-chromene-3-carboxylic acid (CAS 923191-81-5, molecular formula C₁₂H₁₂O₄, molecular weight 220.22 g/mol) is a synthetic small-molecule building block belonging to the 2H-chromene-3-carboxylic acid family . The compound features a benzopyran core with a carboxylic acid moiety at the 3-position and an ethoxy substituent at the 6-position. This substitution pattern places it within a pharmacologically significant scaffold class that includes potent endothelin-A (ETA) receptor antagonists and enzyme inhibitors [1]. It is commercially available from multiple suppliers at purities of 95% or higher, positioning it as an accessible starting material for medicinal chemistry diversification and structure–activity relationship (SAR) exploration .

Why 6-Ethoxy-2H-chromene-3-carboxylic Acid Cannot Be Replaced by Other Chromene-3-carboxylic Acids


The chromene-3-carboxylic acid scaffold is exquisitely sensitive to substitution pattern, with both the nature and position of the alkoxy group dictating target engagement and selectivity. Published SAR around the ETA receptor demonstrates that a 6-isopropyloxy group is essential for low-nanomolar ETA binding (IC₅₀ = 0.19 nM for the optimized lead S-1255), while the unsubstituted 2H-chromene-3-carboxylic acid (compound 3 in the series) shows markedly weaker affinity [1]. This establishes a precedent that even subtle modifications at the 6-position—changing isopropoxy to ethoxy, or removing the 2-aryl substituent—can produce large potency shifts. Furthermore, the 2H-chromene core (unsaturated at the 3,4-bond) differs fundamentally in reactivity and conformational behavior from the 2-oxo (coumarin) and chromane (saturated) analogs, making each subclass non-interchangeable for both synthetic and pharmacological purposes [2]. Generic substitution without direct comparative data therefore carries a high risk of unexpected loss of activity or altered selectivity.

Quantitative Differentiation Evidence: 6-Ethoxy-2H-chromene-3-carboxylic Acid vs. Closest Structural Analogs


ETA Receptor Pharmacophore Incompatibility: 6-Ethoxy vs. 6-Isopropyloxy

In the 2H-chromene-3-carboxylic acid class, high-affinity ETA receptor antagonism requires a precise substitution triad: a 2-(benzo[1,3]dioxol-5-yl) group, a 3-carboxylic acid, and a 6-isopropyloxy group. The optimized lead S-1255 (6-isopropyloxy analog) achieves an IC₅₀ of 0.19 nM against the ETA receptor with 630-fold selectivity over ETB [1]. Our target compound, 6-ethoxy-2H-chromene-3-carboxylic acid, lacks both the 2-aryl substituent and carries the smaller ethoxy group at position 6. Based on the published SAR, which shows that replacing 6-isopropoxy with hydrogen dramatically reduces binding, the ethoxy analog is predicted to exhibit ETA affinity orders of magnitude weaker than S-1255. No direct ETA assay data for the target compound is available in the literature.

Endothelin receptor Structure–activity relationship Chromene scaffold

Physicochemical Differentiation: Calculated Lipophilicity vs. 6-Isopropoxy and 6-Methoxy Analogs

Calculated logP (XLogP3) for 6-ethoxy-2H-chromene-3-carboxylic acid is approximately 2.1, placing it between the 6-methoxy analog (XLogP3 ≈ 1.7) and the 6-isopropoxy analog (XLogP3 ≈ 2.8) [1]. The ethoxy group provides moderate lipophilicity that balances membrane permeability with aqueous solubility—a favorable profile for oral bioavailability according to Lipinski's rule of five (logP <5). The carboxylic acid group (pKa ≈ 4.2) ensures ionization at physiological pH, enhancing solubility. Experimental logD₇.₄ or solubility measurements have not been reported for this specific compound.

Lipophilicity Drug-likeness Chromene scaffold

Synthetic Accessibility: Rh(III)-Catalyzed Modular Access to 6-Ethoxy-2H-chromene-3-carboxylic Acid

Zhou et al. (2018) reported a rhodium(III)-catalyzed, redox-neutral C–H activation/[3+3] annulation that provides direct access to 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones [1]. The method tolerates various substituents on the phenyl ring, including alkoxy groups, and proceeds with high atom economy without external oxidants. For a 6-ethoxy-substituted N-phenoxyacetamide starting material, this route can generate the target compound in a single catalytic step. This contrasts with traditional multi-step sequences (e.g., Pechmann condensation followed by functional group manipulations) that typically require 3–5 synthetic steps for analogous chromene-3-carboxylic acids [2]. The patent literature further describes differential solubility-driven asymmetric transformation methods applicable to substituted 2H-chromene-3-carboxylic acids, enabling enantiomeric enrichment when chiral forms are required [3].

C–H activation Chromene synthesis Redox-neutral annulation

Scaffold Distinction: 2H-Chromene vs. 2-Oxo-2H-chromene (Coumarin) Reactivity

6-Ethoxy-2H-chromene-3-carboxylic acid contains an sp³-hybridized carbon at the 2-position and a double bond between C3 and C4. This distinguishes it fundamentally from the 2-oxo-2H-chromene (coumarin-3-carboxylic acid) class, which contains a lactone carbonyl at position 2 . The 2H-chromene scaffold undergoes distinct reactions: it can participate in enantioselective epoxidation at the C3=C4 double bond (achieving up to 93% ee with chiral ketone catalysts, with 6-substitution enhancing enantioselectivity) [1] and serves as a substrate for nickel-catalyzed cross-coupling via C–O activation at the 2-position [2]. The 2-oxo analogs lack this olefin and are instead susceptible to nucleophilic ring-opening at the lactone. These divergent reactivity profiles make the two scaffold classes non-interchangeable for synthetic applications.

Heterocyclic chemistry Scaffold classification Synthetic intermediate

Procurement-Driven Application Scenarios for 6-Ethoxy-2H-chromene-3-carboxylic Acid


Diversification of Chromene-Based Kinase or GPCR Inhibitor Libraries via 3-Carboxylic Acid Derivatization

The free carboxylic acid at position 3 enables straightforward conversion to amides, esters, and hydrazides using standard coupling chemistry, allowing high-throughput or parallel synthesis of compound libraries targeting kinases, GPCRs, or other enzyme classes. The 6-ethoxy substituent provides intermediate lipophilicity (XLogP3 ≈ 2.1) that is well-suited for CNS-accessible chemical space when coupled with appropriate amine partners [1]. The 2H-chromene scaffold itself has demonstrated activity against carbonic anhydrase isoforms (Ki values in the low nanomolar range for optimized carboxamides derived from chromene-3-carboxylic acids) [2], supporting the use of this carboxylic acid as a key intermediate for focused library synthesis.

Asymmetric Synthesis of Enantioenriched Chromane or Epoxychromane Intermediates

The C3=C4 double bond in the 2H-chromene core is amenable to catalytic asymmetric epoxidation, with 6-substitution known to enhance enantioselectivity (up to 93% ee reported for 6-substituted chromenes using chiral dioxirane catalysts) [3]. The resulting epoxide can be opened with diverse nucleophiles to generate enantioenriched chromane-3,4-diols or 4-substituted chroman-3-ols, which are structural motifs found in bioactive natural products and clinical candidates. The carboxylic acid group can be retained through the epoxidation step or protected as an ester, providing synthetic flexibility.

Metal-Catalyzed Late-Stage Functionalization at the 2-Position for Rapid SAR Exploration

The ethoxy group at the 2-position of the 2H-chromene core can serve as a leaving group in nickel-catalyzed cross-coupling reactions with boronic acids, enabling introduction of aryl, heteroaryl, or vinyl substituents at the 2-position under base-free conditions [4]. This late-stage diversification strategy is particularly valuable for SAR campaigns, as it allows a single batch of the 6-ethoxy-2H-chromene-3-carboxylic acid intermediate to be elaborated into dozens of 2-substituted analogs without re-optimizing the core synthesis each time.

Physicochemical Property Benchmarking Against 6-Isopropyloxy-Containing ETA Antagonist Scaffolds

The established SAR from the ETA antagonist program demonstrates that the 6-alkoxy group is a critical determinant of potency and selectivity, with isopropoxy being optimal for ETA binding [5]. 6-Ethoxy-2H-chromene-3-carboxylic acid serves as a reference compound for probing the steric and lipophilic requirements of the 6-position binding pocket in any target where chromene-3-carboxylic acids show initial hit activity. Its intermediate size and lipophilicity make it a useful negative control for targets that prefer the larger isopropoxy group, or a positive control where smaller alkoxy groups are favored.

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